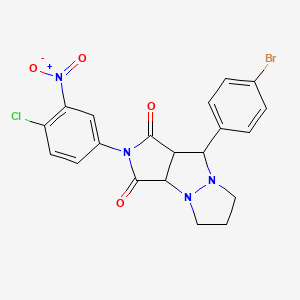
C20H16BrClN4O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H16BrClN4O4 is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H16BrClN4O4 typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl and 4-chlorophenyl derivatives under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with high yield and quality.
Chemical Reactions Analysis
Types of Reactions
C20H16BrClN4O4: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler derivatives.
Scientific Research Applications
C20H16BrClN4O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of C20H16BrClN4O4 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C20H16BrN4O4: Lacks the chlorine atom, which may result in different chemical properties.
C20H16ClN4O4: Lacks the bromine atom, leading to variations in reactivity and applications.
C20H16BrClN4O3: Contains one less oxygen atom, affecting its chemical behavior.
Uniqueness
C20H16BrClN4O4: is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical properties and potential applications. The combination of these elements in the molecular structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C20H16BrClN4O4 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-(4-chloro-3-nitrophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H16BrClN4O4/c21-12-4-2-11(3-5-12)17-16-18(24-9-1-8-23(17)24)20(28)25(19(16)27)13-6-7-14(22)15(10-13)26(29)30/h2-7,10,16-18H,1,8-9H2 |
InChI Key |
BYKKAIQZBYCVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















